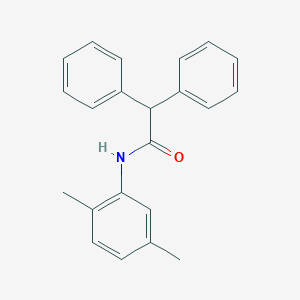
4,4'-(Azanediylbis(methylene))dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Iminobismethylene)bisbenzoic acid is an organic compound characterized by the presence of two benzoic acid groups connected via an imine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Iminobismethylene)bisbenzoic acid typically involves the reaction of benzaldehyde with an amine, followed by oxidation. One common method includes the condensation of benzaldehyde with formaldehyde and aniline under acidic conditions to form the imine intermediate, which is then oxidized to yield the final product.
Industrial Production Methods
Industrial production methods for 4,4’-(Iminobismethylene)bisbenzoic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Iminobismethylene)bisbenzoic acid undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding amides or other derivatives.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The benzoic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of 4,4’-(Iminobismethylene)bisbenzoic acid, such as amides, secondary amines, and substituted benzoic acids.
Aplicaciones Científicas De Investigación
4,4’-(Iminobismethylene)bisbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and coordination polymers.
Mecanismo De Acción
The mechanism of action of 4,4’-(Iminobismethylene)bisbenzoic acid involves its interaction with molecular targets through its imine and carboxylic acid groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bibenzoic acid: Lacks the imine linkage, making it less versatile in certain applications.
4,4’-Diaminobenzophenone: Contains an amine group instead of an imine, leading to different reactivity and applications.
4,4’-Dicarboxybenzophenone: Similar structure but with a ketone linkage, affecting its chemical properties and uses.
Uniqueness
4,4’-(Iminobismethylene)bisbenzoic acid is unique due to its imine linkage, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of advanced materials and as a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
4-[[(4-carboxyphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h1-8,17H,9-10H2,(H,18,19)(H,20,21) |
Clave InChI |
LENBSQBVUYZKPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)

![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)



![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B275460.png)
amine](/img/structure/B275461.png)
![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)

![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
